An In-depth Technical Guide to 2-(1-Chloroethyl)thiazole (CAS: 40982-31-8)
An In-depth Technical Guide to 2-(1-Chloroethyl)thiazole (CAS: 40982-31-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-Chloroethyl)thiazole, a key heterocyclic building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The document delineates its chemical and physical properties, established synthesis methodologies, and critical reactivity patterns. Emphasis is placed on its application as a versatile precursor for the creation of complex molecular architectures, supported by detailed experimental protocols and an exploration of its role in the development of biologically active compounds. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a vital resource for researchers and professionals engaged in the design and execution of synthetic strategies involving this important intermediate.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a fundamental five-membered heterocyclic scaffold that is prevalent in a vast array of biologically active compounds.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, confer a distinct reactivity that makes it an invaluable component in medicinal chemistry.[3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4][5][6] The ability to functionalize the thiazole ring at various positions is crucial for optimizing the efficacy and safety profiles of drug candidates.[1] 2-(1-Chloroethyl)thiazole, with its reactive chloroethyl side chain, serves as a prime example of a versatile thiazole-based building block, enabling the introduction of diverse functionalities and the construction of complex molecular frameworks.[7][8]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of 2-(1-Chloroethyl)thiazole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 40982-31-8 | [9][10] |
| Molecular Formula | C₅H₆ClNS | [10] |
| Molecular Weight | 147.63 g/mol | [10] |
| Boiling Point | 195.3±23.0 °C at 760 mmHg | [10] |
| Density | 1.2±0.1 g/cm³ | [10] |
| Flash Point | 71.9±22.6 °C | [10] |
Synthesis and Purification
The synthesis of chloro-substituted thiazoles often involves multi-step procedures. A common precursor for many functionalized thiazoles is 2-chloro-5-chloromethylthiazole.[11][12] While the direct synthesis of 2-(1-Chloroethyl)thiazole is not as extensively documented in readily available literature, analogous synthetic strategies for related compounds provide a foundational understanding. For instance, the synthesis of 2-chloro-5-chloromethylthiazole can be achieved through the chlorination of allyl isothiocyanate.[13] Another approach involves the reaction of 1,3-dichloropropene with sodium thiocyanate, followed by thermal rearrangement and subsequent chlorination.[11]
General Synthetic Workflow for Chlorinated Thiazoles
The following diagram illustrates a generalized synthetic pathway for producing chlorinated thiazole derivatives, which can be adapted for the synthesis of 2-(1-Chloroethyl)thiazole.
Caption: Generalized workflow for the synthesis of chlorinated thiazoles.
Illustrative Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole
This protocol, adapted from established methods, provides a framework for the synthesis of a related and crucial intermediate.[11][13][14]
Materials:
-
Allyl isothiocyanate
-
Sulfuryl chloride
-
Inert solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, dissolve allyl isothiocyanate in an inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Note: This is a generalized procedure and may require optimization for specific substrates and scales.
Chemical Reactivity and Applications in Drug Development
The reactivity of 2-(1-Chloroethyl)thiazole is dominated by the electrophilic nature of the carbon atom attached to the chlorine and the inherent aromaticity of the thiazole ring.[15][16] The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, which is a cornerstone of combinatorial chemistry and drug discovery.[1][7]
Key Reactions
-
Nucleophilic Substitution: The chloroethyl group readily reacts with various nucleophiles such as amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in building more complex molecular scaffolds.[15]
-
Cross-Coupling Reactions: While the chloroethyl group is not directly involved, the thiazole ring itself can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if further functionalized, for instance, by introducing a halogen at another position on the ring.[1]
-
Formation of Biologically Active Molecules: The derivatives of 2-(1-Chloroethyl)thiazole are precursors to a multitude of compounds with therapeutic potential. For example, thiazole-containing compounds have been investigated as anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5][6][17]
Role as a Synthetic Building Block
The following diagram illustrates the versatility of 2-(1-Chloroethyl)thiazole as a building block in the synthesis of diverse chemical entities.
Caption: Reactivity of 2-(1-Chloroethyl)thiazole with various nucleophiles.
Safety and Handling
As with any chlorinated organic compound, 2-(1-Chloroethyl)thiazole should be handled with appropriate safety precautions.[9][18]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[19][20]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[19]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[19]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[18]
-
In case of eye contact: Rinse cautiously with water for several minutes.[18][20]
-
If inhaled: Move the person to fresh air.[18]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18][20]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]
Conclusion
2-(1-Chloroethyl)thiazole is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive chloroethyl side chain and a stable thiazole core provides a powerful tool for the construction of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the pursuit of novel pharmaceuticals and other biologically active compounds. This guide serves as a foundational resource to aid researchers and drug development professionals in harnessing the full potential of this important synthetic intermediate.
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